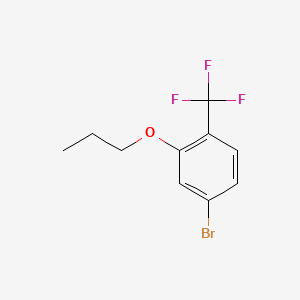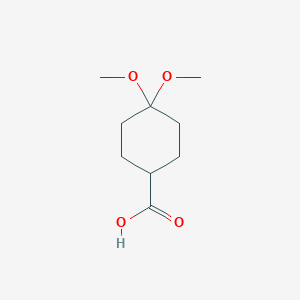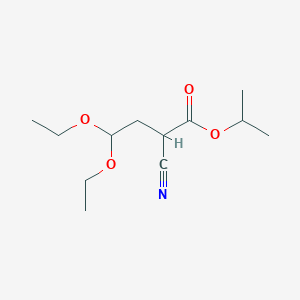
2,6-Dibromo-4-iodoaniline
Descripción general
Descripción
2,6-Dibromo-4-iodoaniline is a useful research compound. Its molecular formula is C6H4Br2IN and its molecular weight is 376.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : The crystal structure of similar compounds, like 2,6-dibromo-3-chloro-4-fluoroaniline, has been explored. These studies reveal classical intra- and intermolecular hydrogen bonds and dispersive halogen-halogen interactions, which are important in understanding the physical and chemical properties of these compounds (Betz, 2015).
Synthesis and Chemical Reactions : Research has shown that palladium-catalyzed carbonylation of similar iodoaniline derivatives can produce various complex organic compounds. This indicates potential synthetic pathways and reactions involving 2,6-Dibromo-4-iodoaniline (Ács et al., 2006).
Halogen-Halogen Interactions : Studies on 2,6-dibromo-4-nitroaniline show weak hydrogen bonds and interactions between oxygen and bromine atoms. This suggests that similar interactions might be present in this compound, affecting its properties and reactivity (Bryant et al., 1998).
Biological Impact : Compounds like this compound may have biological effects. For instance, 3,5-dihaloanilines have been studied for their nephrotoxicity, highlighting the potential biological impact of halogenated anilines (Hong et al., 2000).
Drug Development and Synthesis : Various studies have explored the synthesis of complex organic molecules using iodine and bromine substituted anilines. These studies indicate the potential of this compound in the synthesis of pharmaceuticals and other organic compounds (Korivi & Cheng, 2006).
Electronic Properties and Chemical Reactions : Research on asymmetric diarylacetylenes and substituted 2-iodoaniline derivatives demonstrates how electronic properties influence chemical reactions. This can be applied to understand the reactivity of this compound (Yiamsawat et al., 2022).
Photoreactivity : The photochemistry of haloanilines, including their dehalogenation processes, has been studied. These findings could be relevant to understanding the photoreactivity of this compound (Freccero et al., 2003).
Propiedades
IUPAC Name |
2,6-dibromo-4-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZIRJKYQFUJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



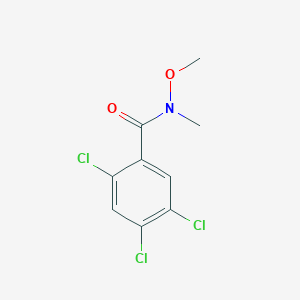
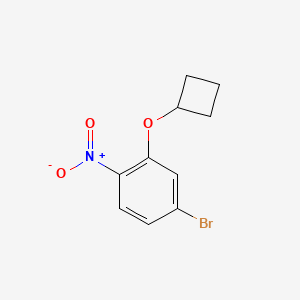


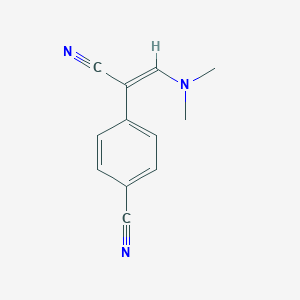
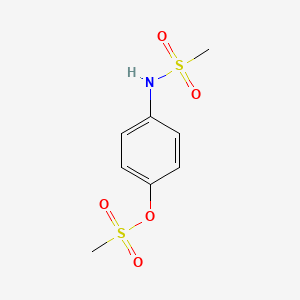
![Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8129090.png)
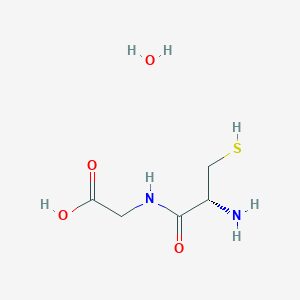
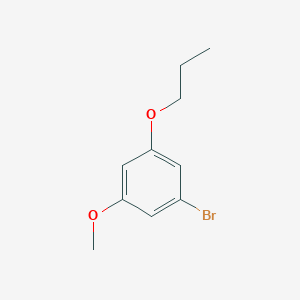
![3-[[5-Bromo-2-(trifluoromethyl)phenoxy]methyl]pyridine](/img/structure/B8129107.png)
